Pentane

Description

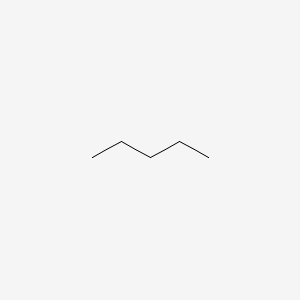

Pentane is a straight chain alkane consisting of 5 carbon atoms. It has a role as a non-polar solvent and a refrigerant. It is a volatile organic compound and an alkane.

This compound is a natural product found in Calendula officinalis and Allium ampeloprasum with data available.

Structure

3D Structure

Properties

IUPAC Name |

pentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12/c1-3-5-4-2/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFBQJSOFQDEBGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12, Array | |

| Record name | N-PENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1288 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-PENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0534 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | pentane | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Pentane | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9078-70-0, 59802-17-4 | |

| Record name | Pentene, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9078-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Polypentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59802-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2025846 | |

| Record name | Pentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-pentane appears as a clear colorless liquid with a petroleum-like odor. Flash point 57 °F. Boiling point 97 °F. Less dense than water and insoluble in water. Hence floats on water. Vapors are heavier than air., Gas or Vapor; Liquid; Pellets or Large Crystals, Colorless liquid with a gasoline-like odor; Note: A gas above 97 degrees F. May be utilized as a fuel; [NIOSH] Clear colorless liquid; [Sigma-Aldrich MSDS], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a gasoline-like odor., Colorless liquid with a gasoline-like odor. [Note: A gas above 97 °F. May be utilized as a fuel.] | |

| Record name | N-PENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1288 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pentane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | n-Pentane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/107 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Pentane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029603 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | n-PENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0534 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PENTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/98 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Pentane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0486.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

97 °F at 760 mmHg (NTP, 1992), 36.06 °C, 36.00 to 37.00 °C. @ 760.00 mm Hg, 36 °C, 97 °F | |

| Record name | N-PENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1288 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Pentane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/109 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pentane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029603 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | n-PENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0534 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PENTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/98 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Pentane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0486.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

-57 °F (NTP, 1992), -40 °C, <-40 °F (-40 °C) (Closed cup), -49 °C c.c., -57 °F | |

| Record name | N-PENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1288 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Pentane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/107 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | n-Pentane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/109 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-PENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0534 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PENTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/98 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Pentane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0486.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), In water, 38 mg/L at 25 °C, Miscible with ethanol, ethyl ether, acetone, benzene, chloroform; soluble in carbon tetrachloride, 0.038 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 0.004 (very poor), 0.04% | |

| Record name | N-PENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1288 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Pentane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/109 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pentane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029603 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | n-PENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0534 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | n-Pentane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0486.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.626 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.6262 g/cu cm at 20 °C, Relative density (water = 1): 0.63, 0.63 | |

| Record name | N-PENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1288 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Pentane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/109 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-PENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0534 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PENTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/98 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Pentane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0486.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

2.48 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.48 (Air = 1), Relative vapor density (air = 1): 2.5, 2.48 | |

| Record name | N-PENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1288 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Pentane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/109 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-PENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0534 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PENTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/98 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

400 mmHg at 65.3 °F ; 426 mmHg at 68 °F (NTP, 1992), 514.0 [mmHg], 514 mm Hg at 25 °C, Vapor pressure, kPa at 18.5 °C: 53.3, 420 mmHg | |

| Record name | N-PENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1288 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Pentane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/107 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | n-Pentane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/109 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-PENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0534 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PENTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/98 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Pentane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0486.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless liquid [Note: A gas above 97 degrees F. May be utilized as a fuel]. | |

CAS No. |

109-66-0, 68475-60-5, 68476-43-7, 68476-55-1, 68647-60-9 | |

| Record name | N-PENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1288 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alkanes, C4-5 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068475605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrocarbons, C4-6, C5-rich | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068476437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrocarbons, C5-rich | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068476551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrocarbons, C>4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068647609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PENTANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72415 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.358 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4FEX897A91 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | n-Pentane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/109 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pentane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029603 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | n-PENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0534 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PENTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/98 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Pentane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/RZ903210.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-202 °F (NTP, 1992), -129.67 °C, -129 °C, -202 °F | |

| Record name | N-PENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1288 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Pentane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/109 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pentane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029603 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | n-PENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0534 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PENTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/98 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Pentane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0486.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Isopentane: A Comprehensive Technical Guide to its Chemical Structure and Bonding for Advanced Research

This guide provides an in-depth exploration of the chemical structure and bonding of isopentane (2-methylbutane), a molecule of significant interest in various scientific and industrial domains, including its application as a solvent, a refrigerant, and in the formulation of pharmaceutical products.[1][2] This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of isothis compound's molecular characteristics and their implications.

Introduction: The Significance of Branched-Chain Alkanes

Isothis compound, with the chemical formula C5H12, is a branched-chain isomer of this compound.[3][4] Unlike its linear counterpart, n-pentane, the branched structure of isothis compound introduces unique physical and chemical properties that are critical to its diverse applications.[5] Its high volatility and low boiling point, for instance, are direct consequences of its molecular architecture.[1][6] Understanding the nuances of its structure and bonding is paramount for its effective utilization in research and development, particularly in fields requiring precise control over solvent properties and chemical reactivity.

Molecular Structure and Nomenclature

The systematic name for isothis compound, as per the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is 2-methylbutane.[7][8] This name precisely describes its structure: a four-carbon (butane) chain with a methyl group attached to the second carbon.[3][9] The common name, isothis compound, is also widely recognized and accepted.[7]

Isothis compound is one of three structural isomers of this compound, the others being n-pentane (a straight chain) and neothis compound (2,2-dimethylpropane).[10] These isomers share the same molecular formula but differ in the connectivity of their atoms, leading to distinct physical properties such as boiling points.[10]

Diagram: Isomers of this compound

The following diagram illustrates the structural differences between the three isomers of this compound.

Caption: Structural formulas of n-pentane, isothis compound, and neothis compound.

In-Depth Analysis of Chemical Bonding and Geometry

The chemical behavior and physical properties of isothis compound are fundamentally dictated by the nature of its covalent bonds and the resulting three-dimensional shape of the molecule.

Hybridization of Carbon Atoms

In isothis compound, as in all alkanes, the carbon atoms are sp³ hybridized.[9][11] This means that one 2s and three 2p atomic orbitals of each carbon atom combine to form four equivalent sp³ hybrid orbitals.[3] These hybrid orbitals arrange themselves in a tetrahedral geometry to minimize electron-pair repulsion, resulting in bond angles of approximately 109.5°.[2][11]

Each of these sp³ hybrid orbitals on a carbon atom overlaps with either an sp³ orbital of an adjacent carbon atom to form a C-C sigma (σ) bond or with the 1s orbital of a hydrogen atom to form a C-H sigma (σ) bond.[11] These sigma bonds are single covalent bonds characterized by the sharing of a pair of electrons in the region directly between the two bonded atoms.

Diagram: Hybridization and Bonding in Isothis compound

This diagram illustrates the sp³ hybridization of the central carbon atoms and the formation of sigma bonds.

References

- 1. Alkane - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. sp3 Hybridization in Alkanes, Halogenation of Alkanes, Uses of Paraffins | Pharmaguideline [pharmaguideline.com]

- 4. youtube.com [youtube.com]

- 5. 3.7. Conformational analysis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 6. spectrabase.com [spectrabase.com]

- 7. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. spectrabase.com [spectrabase.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. embibe.com [embibe.com]

The Thermodynamics of Neopentane and Its Isomers: A Comprehensive Technical Guide

This guide provides an in-depth exploration of the thermodynamic properties of neopentane and its structural isomers, n-pentane and isothis compound. Intended for researchers, scientists, and professionals in drug development and chemical engineering, this document synthesizes experimental data and computational insights to offer a comprehensive understanding of the energetic landscapes of these fundamental hydrocarbons.

Introduction: The Significance of this compound Isomers

The three structural isomers of this compound—n-pentane, isothis compound (2-methylbutane), and neothis compound (2,2-dimethylpropane)—share the same molecular formula, C5H12, yet exhibit distinct physical and thermodynamic properties due to their differing molecular structures.[1] Neothis compound, with its highly symmetrical tetrahedral structure, possesses unique characteristics, such as being a gas at standard conditions, while its isomers are liquids.[1] Understanding the thermodynamic nuances of these isomers is crucial for applications ranging from fuel formulation and refrigerant development to their use as building blocks in organic synthesis.

The stability and reactivity of molecules are fundamentally governed by their thermodynamic properties. This guide will delve into the key thermodynamic parameters for the this compound isomers: enthalpy of formation, standard molar entropy, and heat capacity. We will explore both experimental and computational methodologies for determining these values, providing a robust framework for their application in scientific research and industrial processes.

Theoretical Framework: Understanding Thermodynamic Stability

The relative stability of isomers can be assessed by comparing their standard enthalpies of formation (ΔfH°). A lower (more negative) enthalpy of formation indicates a more stable compound.[2][3] For the this compound isomers, the degree of branching significantly influences their stability. Increased branching leads to a more compact molecular structure, which generally results in stronger intramolecular van der Waals forces and a more stable molecule.

The Gibbs free energy of formation (ΔfG°) is the ultimate arbiter of thermodynamic stability and spontaneity under constant temperature and pressure. It incorporates both enthalpy and entropy (ΔG° = ΔH° - TΔS°). A more negative ΔfG° signifies greater stability.

Thermodynamic Data of this compound Isomers

The following table summarizes the key thermodynamic properties for n-pentane, isothis compound, and neothis compound at standard conditions (298.15 K and 1 bar). The data is compiled from authoritative sources, primarily the National Institute of Standards and Technology (NIST) WebBook and other peer-reviewed literature.

| Property | n-Pentane | Isothis compound (2-Methylbutane) | Neothis compound (2,2-Dimethylpropane) |

| Standard Enthalpy of Formation (Gas, kJ/mol) | -146.7 ± 0.6 | -153.7 ± 0.6 | -168.5 to -167.3[1] |

| Standard Molar Entropy (Gas, J/mol·K) | 348.95 ± 0.42 | 343.59 ± 0.42 | 217[1] |

| Molar Heat Capacity at Constant Pressure (Gas, J/mol·K) | 120.25 | 120.04 | 121.07–120.57[1] |

| Standard Gibbs Free Energy of Formation (Gas, kJ/mol) | -8.37[4] | -14.8[4] | -15.2[4] |

| Boiling Point (°C) | 36.0[1] | 27.7[1] | 9.5[1] |

| Melting Point (°C) | -129.8[1] | -159.9[1] | -16.6[1] |

Analysis of Data:

The data clearly illustrates that with increased branching, the standard enthalpy of formation becomes more negative, indicating greater thermodynamic stability.[2][3][5][6] Neothis compound is the most stable isomer, followed by isothis compound, and then n-pentane.[2][3] This trend is a direct consequence of the molecular structure. The compact, highly symmetric structure of neothis compound leads to a lower energy state.[1]

Interestingly, while the boiling points decrease with branching due to reduced surface area and weaker intermolecular forces, the melting point of neothis compound is significantly higher than its isomers.[1] This anomaly is attributed to the efficient packing of the tetrahedral neothis compound molecules into a crystal lattice, which is an entropy effect.[1]

Methodologies for Determining Thermodynamic Data

The accurate determination of thermodynamic properties relies on a combination of experimental techniques and computational modeling.

Experimental Protocols

A. Bomb Calorimetry for Enthalpy of Combustion and Formation

The standard enthalpy of formation of hydrocarbons is often determined indirectly from the enthalpy of combustion (ΔcH°), which is measured experimentally using a bomb calorimeter.

Protocol: Determination of Enthalpy of Combustion

-

Sample Preparation: A precisely weighed sample of the this compound isomer is placed in a sample holder within a high-pressure vessel (the "bomb").

-

Pressurization: The bomb is filled with pure oxygen to a pressure of approximately 30 atm.

-

Immersion: The bomb is immersed in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is recorded.

-

Ignition: The sample is ignited by passing an electric current through an ignition wire.

-

Temperature Measurement: The temperature of the water is monitored and recorded until it reaches a maximum and then begins to cool.

-

Calculation: The heat released by the combustion reaction is calculated from the temperature change of the water and the heat capacity of the calorimeter system.

-

Correction: Corrections are made for the heat of ignition and any side reactions.

-

Enthalpy of Formation Calculation: The standard enthalpy of formation is then calculated using Hess's Law, from the standard enthalpy of combustion and the known standard enthalpies of formation of the products (CO2 and H2O).

B. Adiabatic Heat-Capacity Calorimetry for Entropy and Heat Capacity

This technique is used to measure the heat capacity of a substance as a function of temperature, from which the standard molar entropy can be calculated.

Protocol: Adiabatic Heat-Capacity Calorimetry

-

Sample Encapsulation: A known mass of the sample is sealed in a calorimeter vessel.

-

Controlled Heating: A precisely measured amount of electrical energy is supplied to the sample, causing a small increase in temperature.

-

Temperature Measurement: The temperature rise is measured with high precision using a platinum resistance thermometer.

-

Adiabatic Shielding: The sample is surrounded by an adiabatic shield, the temperature of which is maintained to be the same as the sample to prevent heat loss.

-

Data Acquisition: The heat capacity is calculated from the energy input and the corresponding temperature rise at various temperatures.

-

Entropy Calculation: The standard molar entropy is determined by integrating the heat capacity divided by the temperature from 0 K to 298.15 K, accounting for any phase transitions.

Computational Chemistry Workflows

Computational chemistry provides a powerful tool for predicting and understanding the thermodynamic properties of molecules.[7][8][9]

A. Ab Initio and Density Functional Theory (DFT) Calculations

High-level quantum mechanical calculations can provide accurate predictions of molecular energies and, consequently, enthalpies of formation.

Workflow: Calculation of Enthalpy of Formation

Caption: Workflow for computational determination of thermodynamic properties.

Step-by-Step Methodology:

-

Molecular Structure Input: The 3D structure of the this compound isomer is generated.

-

Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation using a method like Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).[10]

-

Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry to confirm it is a true minimum (no imaginary frequencies) and to calculate the zero-point vibrational energy (ZPVE) and thermal contributions to enthalpy and entropy.

-

Single-Point Energy Calculation: A more accurate single-point energy calculation is often performed on the optimized geometry using a higher level of theory (e.g., G3 or G4 composite methods) to obtain a more reliable electronic energy.[10]

-

Enthalpy of Formation Calculation: The enthalpy of formation is calculated by combining the computed total enthalpy of the molecule with the experimental atomic enthalpies of formation of its constituent elements, using an appropriate theoretical framework such as an atomization or isodesmic reaction scheme.

Isomerization Thermodynamics

The interconversion of this compound isomers is a crucial process in the petrochemical industry, particularly for enhancing the octane number of gasoline. The thermodynamics of these isomerization reactions can be readily calculated from the standard enthalpies and Gibbs free energies of formation of the isomers.

The isomerization of n-pentane is an exothermic process, meaning that lower temperatures favor the formation of the more stable branched isomers.[11][12]

Caption: Energetic relationship between this compound isomers.

Conclusion

The thermodynamic properties of neothis compound and its isomers are a clear illustration of the profound impact of molecular structure on energy and stability. Neothis compound, with its highly branched and symmetrical structure, stands out as the most thermodynamically stable of the three isomers. This guide has provided a comprehensive overview of the key thermodynamic data, the experimental and computational methodologies used to obtain this data, and the implications for isomerization reactions. A thorough understanding of these principles is indispensable for professionals in chemistry and related fields for the design and optimization of chemical processes and the development of new materials.

References

- 1. Neothis compound - Wikipedia [en.wikipedia.org]

- 2. The standard enthalpies of n-pentane isothis compound and neothis compound are - 35.0.. [askfilo.com]

- 3. gauthmath.com [gauthmath.com]

- 4. askfilo.com [askfilo.com]

- 5. The standard enthalpies of n-pentane, isothis compound and neothis compound are `-35.0, -37.0` and `-40.0` K.cal/mole respectively. The most stable isomer of this compound of this compound in termsof energy is [allen.in]

- 6. youtube.com [youtube.com]

- 7. homepages.gac.edu [homepages.gac.edu]

- 8. Data Science Approach to Estimate Enthalpy of Formation of Cyclic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. scielo.br [scielo.br]

- 11. researchgate.net [researchgate.net]

- 12. syxbsyjg.com [syxbsyjg.com]

A Comprehensive Technical Guide to the Solubility of Pentane in Common Organic Solvents

Introduction

Pentane (C₅H₁₂) is a linear-chain alkane that, along with its isomers isothis compound and neothis compound, serves as a fundamental nonpolar solvent and reagent in both laboratory and industrial settings.[1][2][3] Its high volatility, low boiling point (approx. 36°C), and chemical inertness make it an ideal medium for chromatography, extractions, and as a blowing agent for foams.[1][2] For researchers, scientists, and drug development professionals, a deep understanding of this compound's solubility behavior is not merely academic; it is critical for reaction design, purification strategies, and formulation development.

This guide provides a detailed exploration of this compound's solubility in common organic solvents. Moving beyond simple miscibility charts, we will delve into the underlying physicochemical principles that govern its behavior, present collated solubility data, and provide a robust experimental protocol for its determination.

Section 1: The Theoretical Framework of Solubility

The solubility of a substance is dictated by the intermolecular forces between the solute and solvent molecules and the overall thermodynamics of the dissolution process. The adage "like dissolves like" is the guiding principle, but its foundations lie in the energetics of breaking and forming these molecular interactions.[4][5][6]

Intermolecular Forces: The "Why" Behind "Like Dissolves Like"

This compound, as a nonpolar alkane, is governed solely by weak van der Waals dispersion forces.[7][8] The solubility process can be dissected into three energetic steps:

-

Breaking Solute-Solute Interactions: Energy is required to overcome the van der Waals forces holding this compound molecules together.

-

Breaking Solvent-Solvent Interactions: Energy is required to create a cavity in the solvent for the this compound molecule. The nature of these interactions is key.

-

Forming Solute-Solvent Interactions: Energy is released when new interactions form between this compound and the solvent molecules.

In Nonpolar Solvents (e.g., Hexane): The interactions being broken (this compound-pentane, hexane-hexane) and the new interactions being formed (this compound-hexane) are all weak van der Waals forces of similar magnitude. The energy required to break the original bonds is roughly compensated by the energy released when new bonds are formed.[8][9][10] This results in a minimal energy barrier, leading to high solubility or complete miscibility.

In Polar Solvents (e.g., Water, Ethanol): Polar solvents are characterized by strong dipole-dipole interactions and, in the case of protic solvents, powerful hydrogen bonds. While the this compound-pentane interactions are weak, a significant amount of energy is required to break the strong hydrogen bonds between water molecules.[8][9] The new van der Waals forces formed between this compound and water are very weak and do not release enough energy to compensate for breaking the solvent's hydrogen bonds.[9] This energetically unfavorable process results in very low solubility.

Thermodynamics of Dissolution

The spontaneity of dissolution is governed by the Gibbs free energy change (ΔG): ΔG = ΔH - TΔS .

-

Enthalpy (ΔH): Represents the net energy change from breaking and forming bonds. As described above, mixing this compound with nonpolar solvents results in a ΔH close to zero. Mixing with polar solvents is highly endothermic (positive ΔH).

-

Entropy (ΔS): Represents the change in disorder. Dissolving a solute generally increases the entropy of the system as the molecules become more randomly distributed, which favors dissolution.[11]

For this compound in nonpolar solvents, the favorable entropy increase and a near-zero enthalpy change lead to a negative ΔG, making dissolution spontaneous at all proportions (miscibility). For this compound in water, the highly positive ΔH outweighs the favorable TΔS term, resulting in a positive ΔG and thus, immiscibility.[11]

Hansen Solubility Parameters (HSP)

For a more quantitative prediction, Hansen Solubility Parameters provide a powerful framework.[12] They deconstruct the total Hildebrand solubility parameter into three components:

-

δd: Energy from dispersion forces.

-

δp: Energy from polar forces.

-

δh: Energy from hydrogen bonding.

Two substances are likely to be soluble if their Hansen parameters are similar. This compound, being a nonpolar alkane, has a significant δd value but negligible δp and δh values. Therefore, it will readily dissolve in solvents that also have a low polarity and hydrogen bonding character.

Section 2: this compound Solubility Profile Across Solvent Classes

Based on the principles above, the solubility of this compound can be systematically evaluated. This compound is generally miscible with other nonpolar solvents like chlorocarbons, aromatics, and ethers.[2][13]

| Solvent Name | Chemical Formula | Solvent Class | This compound Solubility/Miscibility | Reference |

| Nonpolar Solvents | ||||

| Hexane | C₆H₁₄ | Alkane | Miscible | [1][2] |

| Heptane | C₇H₁₆ | Alkane | Miscible | [14] |

| Toluene | C₇H₈ | Aromatic | Miscible | [15] |

| Benzene | C₆H₆ | Aromatic | Miscible | [7][16] |

| Diethyl Ether | C₄H₁₀O | Ether | Miscible | [1][16] |

| Chloroform | CHCl₃ | Halogenated | Miscible | [1][16] |

| Carbon Tetrachloride | CCl₄ | Halogenated | Miscible | [7] |

| Polar Aprotic Solvents | ||||

| Acetone | C₃H₆O | Ketone | Miscible | [16] |

| Tetrahydrofuran (THF) | C₄H₈O | Ether | Miscible | [17] |

| Ethyl Acetate | C₄H₈O₂ | Ester | Miscible | [15] |

| Acetonitrile | C₂H₃N | Nitrile | Immiscible | [14][17] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Sulfoxide | Immiscible | [17] |

| Polar Protic Solvents | ||||

| Ethanol | C₂H₅OH | Alcohol | Miscible | [3][18] |

| Methanol | CH₃OH | Alcohol | Immiscible | [17] |

| n-Propanol | C₃H₇OH | Alcohol | Miscible | [17] |

| Water | H₂O | Inorganic | Insoluble (~40 mg/L @ 25°C) | [3][16][19][20] |

Note: "Miscible" indicates solubility in all proportions, forming a single homogeneous phase.

Section 3: Experimental Determination of this compound Solubility

While theoretical models provide excellent predictions, empirical determination remains the gold standard. The isothermal shake-flask method is a widely accepted, robust technique for quantifying the solubility of a liquid like this compound in a given solvent.[21]

Protocol: The Isothermal Shake-Flask Method

This protocol is designed to establish a self-validating system where equilibrium is demonstrably achieved.

Objective: To determine the concentration of a saturated solution of this compound in a target solvent at a constant temperature.

Materials:

-

n-Pentane (≥99% purity)

-

Target Solvent (≥99% purity)

-

Temperature-controlled orbital shaker or water bath

-

Gas-tight, calibrated syringes

-

Volumetric flasks and pipettes

-

Analytical balance (±0.1 mg)

-

Gas Chromatograph with a Flame Ionization Detector (GC-FID)

-

Glass vials with PTFE-lined septa

Methodology:

-

Preparation of Solvent: Place a known volume of the target solvent into several vials. Ensure enough headspace for the this compound. Seal the vials.

-

Pre-saturation: Add an excess amount of this compound to the solvent in each vial. "Excess" is critical and means enough this compound is added so that a separate, undissolved phase of this compound is clearly visible after initial mixing.

-

Equilibration: Place the sealed vials in the temperature-controlled shaker set to the desired experimental temperature (e.g., 25°C ± 0.1°C). Agitate the vials for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the dissolved this compound no longer changes over time.

-

Phase Separation: After agitation, stop the shaker and allow the vials to rest in the temperature bath for at least 12 hours. This allows the undissolved this compound phase to completely separate from the saturated solvent phase by floating or settling.

-

Sampling: Carefully withdraw a precise aliquot of the saturated solvent phase using a gas-tight syringe, taking extreme care not to disturb the undissolved this compound layer.

-

Quantification:

-

Prepare a series of calibration standards of this compound in the target solvent at known concentrations.

-

Dilute the sampled aliquot with the pure solvent to bring its concentration within the calibration range.

-

Analyze the calibration standards and the diluted sample via GC-FID.

-

Construct a calibration curve and determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

-

Validation: Repeat the sampling and analysis at a later time point (e.g., after another 12 hours of equilibration) to confirm that the measured concentration is stable, thereby validating that equilibrium was achieved.

Conclusion

The solubility of this compound is fundamentally governed by the "like dissolves like" principle, rooted in the thermodynamics of intermolecular forces. As a nonpolar alkane, it is miscible with a wide array of nonpolar and weakly polar organic solvents, a property that underpins its utility in chemical processes. Conversely, it is immiscible with highly polar and hydrogen-bonding solvents like water and methanol due to the high energetic cost of disrupting their strong intermolecular attractions. For applications requiring precise solubility data, the isothermal shake-flask method coupled with chromatographic analysis provides a reliable and verifiable experimental approach. This guide equips the modern scientist with both the theoretical understanding and the practical tools necessary to effectively utilize this compound in their research and development endeavors.

References

-

Title: this compound - Solubility of Things. Source: Solubility of Things. URL: [Link]

-

Title: this compound - Wikipedia. Source: Wikipedia. URL: [Link]

-

Title: Solvent Miscibility Table. Source: Scribd. URL: [Link]

-

Title: CH13 Hydrocarbons Shobhit Nirwan. Source: Scribd. URL: [Link]

-

Title: this compound - Sciencemadness Wiki. Source: Sciencemadness Wiki. URL: [Link]

-

Title: Experimental solubility data of various n-alkane waxes: Effects of alkane chain length, alkane odd versus even carbon number structures, and solvent chemistry on solubility. Source: ResearchGate. URL: [Link]

-

Title: Common Solvents Used in Organic Chemistry: Table of Properties. Source: Organic Chemistry Data. URL: [Link]

-

Title: this compound with Water - IUPAC-NIST Solubilities Database. Source: National Institute of Standards and Technology. URL: [Link]

-

Title: Solvent Miscibility Table. Source: University of Rochester. URL: [Link]

-

Title: Vapourtec Solvent Miscibility Table. Source: Vapourtec. URL: [Link]

-

Title: this compound with Water - IUPAC-NIST Solubilities Database (Critical Evaluation). Source: National Institute of Standards and Technology. URL: [Link]

-

Title: Solubility of organic compounds (video). Source: Khan Academy. URL: [Link]

-

Title: What is the rule of like dissolves like? Source: Quora. URL: [Link]

-

Title: What Are The Properties Of this compound? Source: YouTube. URL: [Link]

-

Title: SOLUBILITY DATA SERIES Volume 56 ALCOHOLS WITH HYDROCARBONS. Source: IUPAC. URL: [Link]

-

Title: Enthalpies of transfer of alkane solutes from the vapor state to organic solvents. Source: Semantic Scholar. URL: [Link]

-

Title: Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Source: Accu Dyne Test. URL: [Link]

-

Title: 1.2.8: Properties of Alkanes. Source: Chemistry LibreTexts. URL: [Link]

-

Title: Solubility and intermolecular forces (video). Source: Khan Academy. URL: [Link]

-

Title: Hansen solubility parameter - Wikipedia. Source: Wikipedia. URL: [Link]

-

Title: Miscibility - Sciencemadness Wiki. Source: Sciencemadness Wiki. URL: [Link]

-

Title: Solubility of Alkanes. Source: Unacademy. URL: [Link]

-

Title: 2.6.1: Like Dissolves Like. Source: Chemistry LibreTexts. URL: [Link]

-

Title: n-Pentane. Source: Piochem store. URL: [Link]

-

Title: Introduction to the Hansen Solubility Parameters. Source: YouTube. URL: [Link]

-